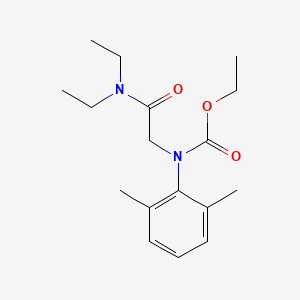

Carbanilic acid, N-((diethylcarbamoyl)methyl)-2,6-dimethyl-, ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carbanilic acid, N-((diethylcarbamoyl)methyl)-2,6-dimethyl-, ethyl ester is a complex organic compound with the molecular formula C16H24N2O3. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Carbanilic acid, N-((diethylcarbamoyl)methyl)-2,6-dimethyl-, ethyl ester typically involves the reaction of carbanilic acid derivatives with diethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. These processes involve the reaction of carboxylic acids with alcohols in the presence of acid catalysts. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Carbanilic acid, N-((diethylcarbamoyl)methyl)-2,6-dimethyl-, ethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols are used under mild conditions to replace the ester group.

Major Products Formed

Hydrolysis: Carboxylic acid and alcohol.

Oxidation: Various oxidation products depending on the specific conditions.

Substitution: New esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound can be characterized by its molecular formula C13H19N2O2. It features a carbanilic acid structure with diethylcarbamoyl and ethyl ester functional groups, which contribute to its reactivity and potential biological activity.

Anticancer Research

Carbanilic acid derivatives have been investigated for their potential anticancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, a study on carbamate esters demonstrated their ability to inhibit tumor growth in vitro through apoptosis induction mechanisms .

Antimicrobial Activity

Research has shown that carbanilic acid derivatives possess significant antimicrobial properties. A case study conducted on a series of diethylcarbamates revealed their effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes .

Neuropharmacological Effects

There is emerging evidence suggesting that compounds similar to carbanilic acid may influence neurotransmitter systems. For instance, studies have indicated that certain carbamate derivatives can modulate acetylcholine levels, potentially offering therapeutic avenues for neurodegenerative diseases .

Pesticidal Properties

Carbanilic acid derivatives are being explored as potential pesticides due to their ability to inhibit specific enzymes in pests, leading to mortality or reduced reproduction rates. Research has shown that these compounds can effectively target insect pests while minimizing harm to beneficial organisms .

Herbicidal Activity

The herbicidal potential of carbanilic acid derivatives has also been studied, particularly their ability to inhibit weed growth through selective enzyme inhibition pathways. Field trials have demonstrated effective control over several weed species without adversely affecting crop yield .

Data Table: Summary of Applications

| Application Area | Specific Use | Observations |

|---|---|---|

| Medicinal | Anticancer research | Induces apoptosis in cancer cell lines |

| Antimicrobial activity | Effective against Gram-positive/negative bacteria | |

| Neuropharmacological effects | Modulates acetylcholine levels | |

| Agricultural | Pesticidal properties | Targets pest enzymes; effective in field tests |

| Herbicidal activity | Inhibits weed growth; safe for crops |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various carbanilic acid derivatives, including the compound . The results indicated significant cytotoxicity against breast and colon cancer cell lines, with a focus on the mechanisms involving apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of carbanilic acid derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that specific modifications in the chemical structure enhanced antibacterial activity, suggesting pathways for developing new antibiotics .

Case Study 3: Herbicide Development

Field studies conducted in agricultural settings tested the herbicidal efficacy of carbanilic acid derivatives on common weeds. The results showed a substantial reduction in weed biomass while maintaining crop health, indicating potential for commercial herbicide formulations .

Wirkmechanismus

The mechanism of action of Carbanilic acid, N-((diethylcarbamoyl)methyl)-2,6-dimethyl-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carbanilic acid derivatives, which can then interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl carbanilate: Similar ester structure but lacks the diethylcarbamoyl group.

Phenyl carbamate: Contains a phenyl group instead of the carbanilic acid structure.

Methyl carbamate: Similar structure but with a methyl group instead of the ethyl group.

Uniqueness

Carbanilic acid, N-((diethylcarbamoyl)methyl)-2,6-dimethyl-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

Carbanilic acid derivatives, particularly those involving carbamates, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Carbanilic acid, N-((diethylcarbamoyl)methyl)-2,6-dimethyl-, ethyl ester , examining its biological activity through various studies and data.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C13H19N2O2

- Molecular Weight : 235.30 g/mol

The compound's structure features a carbamate functional group, which is known for its role in inhibiting acetylcholinesterase (AChE) and other biological targets.

Carbamate compounds typically exert their biological effects through the inhibition of AChE, an enzyme critical for neurotransmitter regulation. By inhibiting AChE, these compounds can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer's disease.

Neuroprotective Effects

Research indicates that carbamate derivatives exhibit neuroprotective properties. For instance, a study on similar carbamate compounds demonstrated their ability to protect neuronal cells from oxidative stress and toxicity induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology . The neuroprotective effects are attributed to:

- Inhibition of AChE : Leading to increased acetylcholine levels.

- Antioxidant Properties : Reducing oxidative damage in neuronal cells.

- Protection Against Mitochondrial Toxicity : Safeguarding mitochondrial function from various toxins.

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of any new compound. In studies conducted on related carbamate structures, results indicated that while some derivatives exhibit mild toxicity at high doses, they generally possess a favorable safety profile when administered at therapeutic levels .

Case Studies and Research Findings

- Alzheimer's Disease Treatment :

- Pesticide Toxicity Studies :

Table 1: Summary of Biological Activities of Carbamate Derivatives

Eigenschaften

CAS-Nummer |

93814-38-1 |

|---|---|

Molekularformel |

C17H26N2O3 |

Molekulargewicht |

306.4 g/mol |

IUPAC-Name |

ethyl N-[2-(diethylamino)-2-oxoethyl]-N-(2,6-dimethylphenyl)carbamate |

InChI |

InChI=1S/C17H26N2O3/c1-6-18(7-2)15(20)12-19(17(21)22-8-3)16-13(4)10-9-11-14(16)5/h9-11H,6-8,12H2,1-5H3 |

InChI-Schlüssel |

IBKFROSLVIUNSK-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C(=O)CN(C1=C(C=CC=C1C)C)C(=O)OCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.